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Compound of Interest

Compound Name: Y1R probe-1

Cat. No.: B12409071

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the binding kinetics of Y1R probe-1, a high-
affinity fluorescent antagonist for the Neuropeptide Y Y1 receptor (Y1R). Understanding the
kinetic parameters of this probe is crucial for its application in high-throughput screening,
receptor localization studies, and the development of novel therapeutics targeting the NPY
system.

Introduction to Y1R and Y1R Probe-1

The Neuropeptide Y (NPY) Y1 receptor (Y1R) is a G-protein coupled receptor (GPCR)
predominantly expressed in the brain, cardiovascular system, and various peripheral tissues. It
plays a critical role in regulating physiological processes such as food intake, anxiety, and
blood pressure. Dysregulation of the NPY/Y1R signaling axis has been implicated in obesity,
mood disorders, and cancer.

Y1R probe-1, also known as compound 39, is a potent and selective fluorescent antagonist for
the Y1R. Its development has provided a valuable tool for studying the receptor's
pharmacology and cellular behavior. This probe allows for real-time monitoring of receptor
binding and localization through fluorescence-based techniques.

Y1R Signaling Pathway
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Activation of the Y1R by its endogenous ligand, Neuropeptide Y (NPY), primarily initiates
signaling through the Gi/o family of G-proteins. This leads to the inhibition of adenylyl cyclase,
resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Concurrently, Y1R activation
can stimulate the phospholipase C (PLC) pathway, leading to an increase in intracellular
calcium concentration ([Ca2+]i) and the activation of protein kinase C (PKC). These signaling
cascades ultimately modulate downstream effectors, including the MAPK pathway, influencing
cellular processes such as proliferation and survival.[1]
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Figure 1: Y1R Signaling Pathway.

Quantitative Binding Data

The binding affinity of YIR probe-1 and other reference antagonists for the Y1R has been
determined through various assays, primarily radioligand competition binding studies. The key
quantitative parameter is the inhibition constant (Ki), which reflects the affinity of the ligand for
the receptor. While explicit association (kon) and dissociation (koff) rate constants for YIR
probe-1 are not readily available in the public domain, the Ki value provides a robust measure
of its high-affinity binding.
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Compound Receptor Ki (nM) Assay Type Reference
Radioligand
Y1R probe-1 -
Human Y1R 0.19 Competition [2]
(Compound 39)
Assay
Radioligand
UR-MK299 Human Y1R ~0.2-0.5 o [3]
Binding
Radioligand
BMS-193885 Human Y1R ~1-5 o [3]
Binding

Experimental Protocols

The determination of binding kinetics for ligands like Y1R probe-1 involves sophisticated
experimental techniques. Below are detailed methodologies for key experiments.

Radioligand Competition Binding Assay (for Ki
determination)

This protocol is adapted from methodologies used for characterizing high-affinity Y1R
antagonists.

Objective: To determine the binding affinity (Ki) of a non-labeled compound (e.g., Y1R probe-1
before fluorescent tagging) by measuring its ability to compete with a radiolabeled ligand for
binding to the Y1R.

Materials:

» Membrane preparations from cells expressing human Y1R (e.g., HEK293 or CHO cells).

Radioligand: [3H]-UR-MK299 or a similar high-affinity Y1R antagonist radioligand.

Test compound: Y1R probe-1 (or its non-fluorescent precursor).

Binding buffer: 50 mM Tris-HCI, 5 mM MgClz, 0.1% BSA, pH 7.4.

Wash buffer: 50 mM Tris-HCI, pH 7.4, ice-cold.
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» 96-well microplates.

o Glass fiber filters (e.g., Whatman GF/C).

« Scintillation cocktail and a scintillation counter.
Procedure:

 Membrane Preparation: Homogenize Y1R-expressing cells in a lysis buffer and pellet the
membranes by centrifugation. Wash the membrane pellet and resuspend in binding buffer.
Determine the protein concentration using a standard assay (e.g., BCA).

o Assay Setup: In a 96-well plate, add the following in order:

[e]

Binding buffer.

o

A fixed concentration of the radioligand (typically at or below its Kd value).

[¢]

Increasing concentrations of the unlabeled test compound.

[e]

Y1R membrane preparation to initiate the binding reaction.

 Incubation: Incubate the plate at room temperature (or a specified temperature) for a
sufficient time to reach equilibrium (e.g., 90 minutes) with gentle agitation.

« Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through
a glass fiber filter using a cell harvester. This separates the bound from the free radioligand.

» Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically
bound radioligand.

o Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the
radioactivity using a scintillation counter.

o Data Analysis:

o Plot the measured radioactivity (counts per minute) against the logarithm of the competitor
concentration.
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o Fit the data to a sigmoidal dose-response curve to determine the ICso value (the
concentration of the test compound that inhibits 50% of the specific binding of the
radioligand).

o Calculate the Ki value using the Cheng-Prusoff equation: Ki = ICso / (1 + [L]/Kd), where [L]
is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Fluorescence Anisotropy (FA) Based Kinetic Assay

This protocol outlines a typical approach for determining association and dissociation kinetics
using a fluorescent probe like Y1R probe-1.[4]

Objective: To measure the association (kon) and dissociation (koff) rates of YIR probe-1
binding to the Y1R in real-time.

Materials:

Y1R probe-1 (fluorescent ligand).

Purified Y1R preparation or Y1R-expressing whole cells.

Assay buffer compatible with fluorescence measurements.

A high-affinity unlabeled Y1R antagonist (for dissociation).

A microplate reader with fluorescence polarization capabilities.
Procedure:

Association (kon) Measurement:

e Add the Y1R preparation to the wells of a microplate.

« Initiate the reaction by adding a known concentration of Y1R probe-1.

» Immediately begin measuring the fluorescence anisotropy at regular time intervals until the
signal reaches a plateau (equilibrium).
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e The association rate can be determined by fitting the data to a one-phase association kinetic
model. The observed rate constant (k_obs) is obtained, and kon can be calculated from the
equation: k_obs = kon * [L] + koff.

Dissociation (koff) Measurement:

Pre-incubate the Y1R preparation with Y1R probe-1 to allow for binding to reach equilibrium.

« Initiate dissociation by adding a large excess of a high-affinity unlabeled Y1R antagonist.
This prevents the re-binding of the dissociated fluorescent probe.

o Immediately begin measuring the decrease in fluorescence anisotropy over time as Y1R
probe-1 dissociates from the receptor.

» Fit the data to a one-phase dissociation exponential decay model to determine the
dissociation rate constant (koff).

Mandatory Visualizations
Experimental Workflow for Binding Kinetics

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b12409071?utm_src=pdf-body
https://www.benchchem.com/product/b12409071?utm_src=pdf-body
https://www.benchchem.com/product/b12409071?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12409071?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Preparation

Culture Y1R-expressing cells

Prepare receptor membranes

or use whole cells

Prepare buffers and
ligand solutions

/

Set up assay plate:
Receptor + Y1R probe-1

l

| /
Bindin& Assay/

\

Incubate to equilibrium

Qfor Kd) or measure in real-time (for kinetics)

.

.

@Ieasure fluorescence anisotrop;D

J

-

Data Ahalysis

Plot fluorescence anisotropy

VS. time or concentration

Fit data to kinetic or

equilibrium binding models

Calculate kon, koff, Kd, Ki

~N

Click to download full resolution via product page

Figure 2: Workflow for determining binding kinetics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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